3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid
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Overview
Description
3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid is a synthetic organic compound with the molecular formula C13H10N4O4S and a molecular weight of 318.31. This compound has gained attention due to its potential implications in various fields of research and industry.
Preparation Methods
The synthesis of 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid involves several steps. One common method includes the reaction of 1H-1,2,3-benzotriazole-5-sulfonyl chloride with 3-aminobenzoic acid in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamido group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamido group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The benzotriazole moiety can interact with metal ions, making it useful in coordination chemistry and as a corrosion inhibitor.
Comparison with Similar Compounds
3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid can be compared with other similar compounds such as:
1H-1,2,3-benzotriazole: Lacks the sulfonamido and benzoic acid groups, making it less versatile in certain applications.
Sulfanilamide: Contains a sulfonamido group but lacks the benzotriazole moiety, limiting its use in coordination chemistry.
Benzoic acid derivatives: These compounds may have similar applications in medicine and industry but lack the unique combination of benzotriazole and sulfonamido groups.
The uniqueness of this compound lies in its combination of functional groups, which provides a wide range of applications in various fields.
Properties
IUPAC Name |
3-(2H-benzotriazol-5-ylsulfonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4S/c18-13(19)8-2-1-3-9(6-8)16-22(20,21)10-4-5-11-12(7-10)15-17-14-11/h1-7,16H,(H,18,19)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHLQYJYUFAUKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=NNN=C3C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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